molecular formula C19H20N2O4S2 B2377807 1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-69-6

1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2377807
CAS No.: 899739-69-6
M. Wt: 404.5
InChI Key: XEHJCHNUXPHWFN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrahydropyrrolo[1,2-a]pyrazine core, substituted with a 3,4-dimethoxyphenyl group and a thiophen-2-ylsulfonyl group. These substituents contribute to the compound’s distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using reagents such as dimethoxybenzene and a suitable electrophile.

    Attachment of the Thiophen-2-ylsulfonyl Group: This can be accomplished through sulfonylation reactions, where thiophene-2-sulfonyl chloride is reacted with the intermediate compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine stands out due to its unique combination of substituents and structural features. Similar compounds include:

    1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Lacks the thiophen-2-yl group, which may result in different chemical properties and reactivity.

    1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Lacks the sulfonyl group, potentially affecting its biological activity and applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-24-16-8-7-14(13-17(16)25-2)19-15-5-3-9-20(15)10-11-21(19)27(22,23)18-6-4-12-26-18/h3-9,12-13,19H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHJCHNUXPHWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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